3-Bromoimidazo[1,2-b]pyridazin-6-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromoimidazo[1,2-b]pyridazin-6-ylamine is a chemical compound with the CAS Number: 1260850-70-1 . It has a molecular weight of 213.04 and its IUPAC name is 3-bromoimidazo[1,2-b]pyridazin-6-amine . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine has been reported in the literature . The compound can be synthesized from α-bromoketones and 2-aminopyridines . The reaction conditions are mild and metal-free .Molecular Structure Analysis
The InChI code for 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine is 1S/C6H5BrN4/c7-4-3-9-6-2-1-5(8)10-11(4)6/h1-3H, (H2,8,10) .Chemical Reactions Analysis
3-Bromoimidazo[1,2-b]pyridazin-6-ylamine can undergo various chemical reactions. For instance, it can react with a variety of 1° or 2° alkylamines in the presence of CsF and BnNEt3Cl in DMSO at 100°C .Physical And Chemical Properties Analysis
3-Bromoimidazo[1,2-b]pyridazin-6-ylamine is a solid compound . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Overview of Imidazo[1,2-b]pyridazine Scaffold
Imidazo[1,2-b]pyridazine is a significant heterocyclic nucleus in medicinal chemistry due to its ability to produce various bioactive molecules, such as the successful kinase inhibitor ponatinib. This class of compounds is investigated for their therapeutic applications across different medical domains. The structure-activity relationships (SAR) of imidazo[1,2-b]pyridazine-containing derivatives highlight their potential in enhancing pharmacokinetic profiles and efficiency, making them a focal point for the development of novel compounds in medicinal chemistry (Garrido et al., 2021).
Heterocyclic N-oxide Derivatives in Organic Synthesis and Drug Applications
Heterocyclic N-oxide molecules, including pyridine and indazole derivatives, exhibit remarkable functionalities in metal complexes formation, catalysts design, and medicinal applications. These compounds have shown potent anticancer, antibacterial, and anti-inflammatory activities, underscoring the versatility of heterocyclic N-oxides in advanced chemistry and drug development. The importance of such derivatives in organic syntheses, catalysis, and drug applications is emphasized, indicating a broad spectrum of potential uses that may include structures similar to 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine (Li et al., 2019).
Pyrimidine Appended Optical Sensors
Compounds containing heteroatoms, including pyrimidine derivatives, play a crucial role in the development of optical sensors due to their ability to form coordination as well as hydrogen bonds. Pyrimidine derivatives, with their exquisite sensing materials, exhibit a range of biological and medicinal applications. This highlights the potential of pyrimidine-based compounds for use in sensing applications, which might extend to compounds with similar structures or functionalities, such as 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine (Jindal & Kaur, 2021).
Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials
The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems is highly valuable for creating novel optoelectronic materials. These compounds are pivotal in developing materials for organic light-emitting diodes, including white OLEDs and highly efficient red phosphorescent OLEDs. This suggests a potential application area for 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine derivatives in the development of optoelectronic materials (Lipunova et al., 2018).
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Eigenschaften
IUPAC Name |
3-bromoimidazo[1,2-b]pyridazin-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN4/c7-4-3-9-6-2-1-5(8)10-11(4)6/h1-3H,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRMNGMQOGOTHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2N=C1N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70718266 |
Source
|
Record name | 3-Bromoimidazo[1,2-b]pyridazin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoimidazo[1,2-b]pyridazin-6-ylamine | |
CAS RN |
1260850-70-1 |
Source
|
Record name | 3-Bromoimidazo[1,2-b]pyridazin-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70718266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromoimidazo[1,2-b]pyridazin-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.